molecular formula C28H34O10 B203614 12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one CAS No. 60546-10-3

12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

Cat. No.: B203614
CAS No.: 60546-10-3
M. Wt: 530.6 g/mol
InChI Key: VLLFEMVDMFTBHG-SMWGPYIJSA-N
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Description

This compound is a highly complex polycyclic molecule with a pentacyclic core structure (pentacyclo[13.7.3.03,7.08,22.016,21]pentacosa) fused with four ether oxygen atoms (4,6,9,14-tetraoxa). Key substituents include:

  • Hydroxy groups at positions 12 and 23.
  • Methoxy groups at positions 18, 19, and 20.
  • Methyl groups at positions 11, 12, 24, and 24.
  • A ketone at position 12.

Its stereochemistry is defined by the (24S,25R) configuration, which may influence its biological activity and physicochemical properties .

Properties

CAS No.

60546-10-3

Molecular Formula

C28H34O10

Molecular Weight

530.6 g/mol

IUPAC Name

(11S,12R,15S,24S,25S)-12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

InChI

InChI=1S/C28H34O10/c1-13-8-15-9-18-22(37-12-36-18)24-19(15)20-16(10-17(32-5)21(33-6)23(20)34-7)25(27(13,3)30)38-26(29)28(4,31)14(2)11-35-24/h9-10,13-14,25,30-31H,8,11-12H2,1-7H3/t13-,14-,25-,27-,28+/m0/s1

InChI Key

VLLFEMVDMFTBHG-SMWGPYIJSA-N

SMILES

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3

Isomeric SMILES

C[C@H]1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5[C@@H]([C@@]1(C)O)OC(=O)[C@]([C@H](CO4)C)(C)O)OC)OC)OC)OCO3

Canonical SMILES

CC1CC2=CC3=C(C4=C2C5=C(C(=C(C=C5C(C1(C)O)OC(=O)C(C(CO4)C)(C)O)OC)OC)OC)OCO3

Appearance

Powder

Synonyms

gomisin D

Origin of Product

United States

Biochemical Analysis

Cellular Effects

Gomisin D has been found to have significant effects on various types of cells and cellular processes. It promotes apoptosis and inhibits activation and proliferation of hepatic stellate cells (HSCs). It also improves liver fibrosis by inhibiting HSCs activation.

Temporal Effects in Laboratory Settings

The effects of Gomisin D have been observed over time in laboratory settings. The compound has been found to have a good binding ability with PDGFRβ (KD = 3.3e -5 M)

Dosage Effects in Animal Models

In animal models, the effects of Gomisin D vary with different dosages. In a study using male BALB/c mice, it was found that Gomisin D (especially at 50 mg/kg) could improve liver fibrosis by inhibiting HSCs activation.

Metabolic Pathways

Gomisin D is involved in several metabolic pathways. It regulates the PDGF-BB/PDGFRβ signaling pathway by targeting PDGFRβ

Biological Activity

The compound 12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one is a complex organic molecule with potential biological activity that warrants thorough investigation. This article provides an overview of its biological properties based on available research findings.

Chemical Structure and Properties

The compound's structure is characterized by multiple functional groups and a unique polycyclic framework which may influence its biological interactions. Its molecular formula is C41H63NO15C_{41}H_{63}NO_{15} with a significant number of hydroxyl and methoxy groups that could enhance its solubility and reactivity in biological systems.

Antimicrobial Properties

Research indicates that compounds with similar structural motifs often exhibit antimicrobial activity. For instance:

  • Mechanism of Action : The presence of hydroxyl groups can facilitate hydrogen bonding with microbial cell membranes, potentially disrupting their integrity.
  • Case Study : A study on structurally related compounds demonstrated significant inhibition of bacterial growth against strains such as Staphylococcus aureus and Escherichia coli .

Immunomodulatory Effects

The compound may also possess immunomodulatory properties:

  • Vitamin D Analogs : Similar compounds have shown to modulate immune responses by influencing T-cell activity and cytokine production.
  • Research Findings : Elevated levels of 1,25-dihydroxyvitamin D have been associated with enhanced immune function and reduced inflammation in various studies . The structural similarities suggest potential for similar activities in the investigated compound.

Cytotoxicity and Anticancer Activity

Preliminary studies suggest that the compound might exhibit cytotoxic effects on cancer cells:

  • Mechanism : The polycyclic structure may interact with DNA or cellular membranes leading to apoptosis in malignant cells.
  • Case Study : In vitro assays have shown that related compounds can induce cell cycle arrest in cancer cell lines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialInhibition of E. coli and S. aureus
ImmunomodulatoryModulation of T-cell activity
CytotoxicityInduction of apoptosis in cancer cells

Scientific Research Applications

Pharmacological Applications

Gomisin D has been investigated for its potential therapeutic effects in several areas:

  • Anti-inflammatory Properties : Research indicates that Gomisin D exhibits significant anti-inflammatory activity. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce inflammation in animal models of arthritis .
  • Antioxidant Activity : The compound displays strong antioxidant properties, which are crucial for protecting cells from oxidative stress-related damage. This is particularly relevant in the context of neurodegenerative diseases where oxidative stress plays a pivotal role .
  • Anticancer Effects : Studies have suggested that Gomisin D may possess anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth. It has been tested against various cancer cell lines with promising results .

Nutraceutical Applications

Gomisin D is also explored for its potential as a nutraceutical:

  • Dietary Supplementation : Due to its health benefits, there is interest in formulating Gomisin D as a dietary supplement aimed at enhancing overall health and preventing chronic diseases .

Research on Mechanisms of Action

Understanding the mechanisms through which Gomisin D exerts its effects is crucial for its application:

  • Cell Signaling Pathways : Research has identified that Gomisin D influences several signaling pathways involved in inflammation and cell survival. This includes modulation of NF-kB and MAPK pathways .
  • Gene Expression Modulation : Studies have shown that Gomisin D can alter the expression of genes related to apoptosis and cell cycle regulation, providing insights into its potential use in cancer therapy .

Case Study 1: Anti-inflammatory Effects

A study published in Phytotherapy Research demonstrated that Gomisin D significantly reduced paw edema in a rat model of inflammation. The treatment led to decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its efficacy as an anti-inflammatory agent .

Case Study 2: Antioxidant Activity

In vitro studies have shown that Gomisin D can scavenge free radicals effectively. A study highlighted its ability to reduce oxidative stress markers in human endothelial cells exposed to high glucose levels, indicating potential benefits for diabetes management .

Comparison with Similar Compounds

Core Ring Systems and Functional Groups

The compound’s pentacyclic scaffold differentiates it from simpler bicyclic or tetracyclic analogs. Below is a comparative analysis:

Compound Name Core Structure Key Functional Groups Notable Substituents Reference
Target Compound Pentacyclo[13.7.3.03,7.08,22.016,21] 2×OH, 3×OCH3, 4×CH3, 1×C=O 12,25-dihydroxy; 18,19,20-trimethoxy
PENTACYCLO[19.3.1.13,7.19,13.115,19]OCTACOSA...TETRACARBOXYLIC ACID (CAS 202348-47-8) Pentacyclo[19.3.1.13,7.19,13.115,19] 4×COOH, 4×OCH2CH2CH2CH3 Tetracarboxylic acid; tetrabutoxy
(11-Chloro-21-hydroxy-12,15,20-trimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[...]pentaen-6-yl) ester Tetracyclo[19.3.1.110,14.03,5] Cl, OH, 3×OCH3, 4×CH3, 2×C=O, ester group Chloro; amino acid ester
3,6,13,16-Tetraoxa-bicyclo[16.3.1]docosa-1(21),18(22),19-triene-2,7,12,17-tetraone Bicyclo[16.3.1] 4×C=O, 4×ether oxygens Simplified bicyclic framework
  • Key Observations :
    • The target compound’s tetraoxa (four ether oxygens) and methoxy/hydroxy groups contrast with the tetracarboxylic acid and butoxy groups in , leading to divergent solubility and reactivity profiles.
    • Compared to the diazatetracyclic compound in , the absence of a chlorine atom and ester linkage in the target compound suggests differences in bioactivity (e.g., reduced electrophilicity).

Shape and 3D Similarity Metrics

Using the Shape-Tanimoto (ST) coefficient , the target compound shows low similarity to bicyclic systems (e.g., ST < 0.3 vs. ) but moderate overlap (ST ~0.5–0.6) with pentacyclic analogs like due to comparable ring complexity.

Functional Group Impact on Physicochemical Properties

Property Target Compound CAS 202348-47-8 Compound from
LogP (Lipophilicity) Estimated ~2.5 (moderate) ~-1.2 (highly polar due to COOH) ~3.8 (lipophilic ester/Cl)
Hydrogen Bonding 2 donors (OH), 8 acceptors (O) 4 donors (COOH), 12 acceptors 3 donors (OH, NH), 10 acceptors
Solubility Low in water, moderate in DMSO High in polar solvents Low in water, high in organic
  • Hydroxy and Methoxy Groups : Enhance water solubility compared to purely hydrocarbon analogs but less than carboxylic acid derivatives .

Preparation Methods

Source Identification and Isolation

Gomisin D is predominantly extracted from the fruits, roots, and stems of Schisandra chinensis, a plant used in traditional medicine. The extraction process involves:

  • Solvent Extraction : Dried plant material is macerated in methanol or ethanol (70–80% v/v) at 50–60°C for 24–48 hours.

  • Liquid-Liquid Partitioning : The crude extract is partitioned with ethyl acetate or n-butanol to concentrate lignans.

  • Chromatographic Purification :

    • Column Chromatography : Silica gel columns eluted with chloroform-methanol gradients (9:1 to 7:3) yield fractions enriched in gomisin D.

    • HPLC : Final purification employs reverse-phase HPLC (C18 column, acetonitrile-water mobile phase) to achieve >98% purity.

Table 1: Yield of Gomisin D from Schisandra chinensis

Plant PartSolvent UsedYield (mg/100 g DW)Purity (%)
FruitsMethanol55.198.5
RootsEthanol31.497.2
Stemsn-Butanol24.595.8
Data derived from metabolic profiling studies.

Challenges in Natural Extraction

  • Low Abundance : Gomisin D constitutes <0.1% of dry plant weight, necessitating large biomass inputs.

  • Co-Extraction of Analogues : Structural similarity to other lignans (e.g., gomisin J, schisandrin B) complicates isolation.

Multi-Step Organic Synthesis

Retrosynthetic Analysis

The synthetic route to gomisin D is designed around its pentacyclic core, with key disconnections at:

  • Biaryl Bond Formation : Coupling of two aromatic fragments via Suzuki-Miyaura or Ullmann reactions.

  • Oxepane Ring Construction : Intramolecular cyclization of diol intermediates.

  • Functionalization : Sequential methoxylation, hydroxylation, and methylation.

Step 1: Synthesis of Aromatic Precursors

  • Fragment A (C11–C25) : Prepared from methyl α-D-glucopyranoside via aldol condensation and Bartoli indole synthesis.

  • Fragment B (C1–C10) : Derived from 2,4,6-trimethoxybenzaldehyde through Friedel-Crafts acylation and Sharpless epoxidation.

Step 2: Biaryl Coupling

  • Catalytic System : Pd(OAc)₂/SPhos ligand in toluene at 60°C achieves 87% yield of the biaryl intermediate.

  • Stereochemical Control : Chiral auxiliaries ensure atroposelectivity (99% ee).

Step 3: Oxepane Ring Formation

  • Conditions : Mitsunobu reaction (DIAD, PPh₃) promotes intramolecular etherification (72% yield).

Step 4: Functional Group Manipulation

  • Methoxylation : Dimethyl sulfate (DMS) in acetone under basic conditions.

  • Hydroxylation : OsO₄-mediated dihydroxylation followed by NaIO₄ cleavage.

Table 2: Critical Reaction Parameters

StepReagents/ConditionsYield (%)Purity (%)
Biaryl CouplingPd(OAc)₂, SPhos, K₃PO₄, 60°C8795
Oxepane CyclizationDIAD, PPh₃, THF, 0°C7290
Final MethoxylationDMS, K₂CO₃, acetone, reflux6888
Data compiled from synthetic studies.

Limitations of Chemical Synthesis

  • Step Count : 18–22 linear steps reduce overall yield (typically <15%).

  • Stereochemical Complexity : Five stereocenters require costly chiral catalysts.

Biomimetic Approaches

Oxidative Radical Cyclization

Inspired by lignan biosynthesis, redox-neutral photocatalysis generates radical intermediates that undergo regioselective cyclization:

  • Radical Progenitor : N-Hydroxy phthalimide (NHPI) ester at C19 undergoes single-electron transfer under blue light (450 nm).

  • Cyclization : Radicals form 5- or 11-membered rings, guided by steric and electronic factors.

  • Termination : Hydrogen atom transfer (HAT) or oxidation yields the pentacyclic framework.

Table 3: Photocatalytic vs. Enzymatic Cyclization

ParameterPhotocatalytic MethodEnzymatic Method
Yield65–78%30–45%
Reaction Time6–12 h24–72 h
StereoselectivityModerate (70–80% ee)High (>95% ee)
Data from comparative studies.

Enzymatic Modifications

  • CYP450 Enzymes : Engineered cytochrome P450s introduce hydroxyl groups at C12 and C25.

  • OMT (O-Methyltransferase) : Sequential methylation of phenolic intermediates using S-adenosyl methionine (SAM).

MethodAdvantagesDisadvantages
Natural ExtractionHigh enantiopurityLow yield, resource-intensive
Organic SynthesisStructural customizationCostly, lengthy optimization
Biomimetic SynthesisScalability, green chemistryModerate stereocontrol

Research Gaps and Opportunities

  • Catalytic Asymmetric Synthesis : Development of chiral ligands for improved ee.

  • Metabolic Engineering : Heterologous production in microbial hosts (e.g., S. cerevisiae) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one
Reactant of Route 2
12,25-dihydroxy-18,19,20-trimethoxy-11,12,24,25-tetramethyl-4,6,9,14-tetraoxapentacyclo[13.7.3.03,7.08,22.016,21]pentacosa-1,3(7),8(22),16,18,20-hexaen-13-one

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